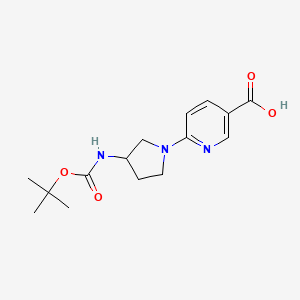
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid is a complex organic compound with the molecular formula C15H21N3O4 It is characterized by the presence of a nicotinic acid moiety linked to a pyrrolidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using Boc anhydride in the presence of a base like triethylamine.
Coupling with Nicotinic Acid: The final step involves coupling the Boc-protected pyrrolidine with nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying the structure-activity relationships of nicotinic acid derivatives.
Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings.
作用机制
The mechanism of action of 6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The Boc-protected amino group plays a crucial role in enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 6-(3-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid
- 6-(3-(tert-Butoxycarbonyl)pyrrolidin-1-yl)quinoline-4-carboxylic acid
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid is unique due to its specific structural features, such as the combination of a nicotinic acid moiety with a Boc-protected pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-6-7-18(9-11)12-5-4-10(8-16-12)13(19)20/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDOKXVSAQAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2569585.png)
![1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea](/img/structure/B2569588.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2569589.png)
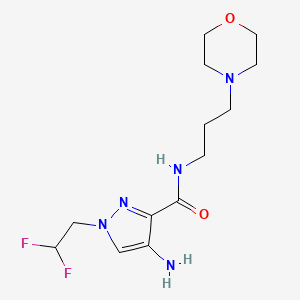
![5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2569591.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2569593.png)
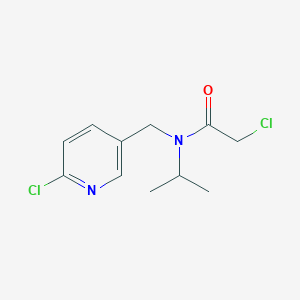
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569596.png)
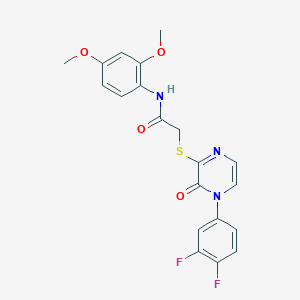
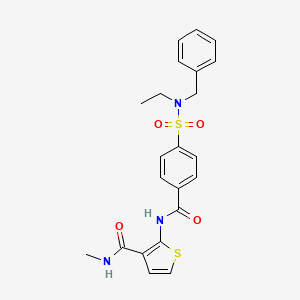
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)
![(3-Chloro-4-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2569602.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)
